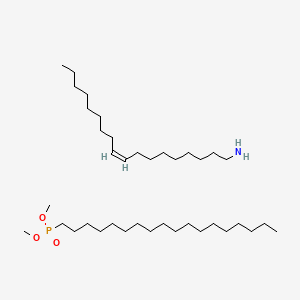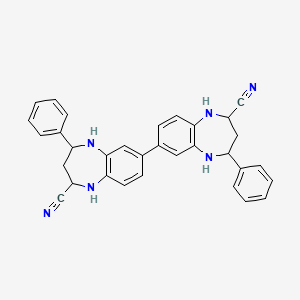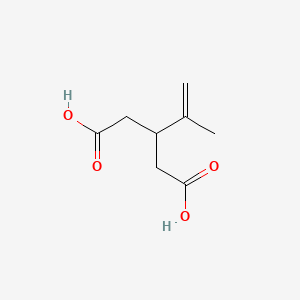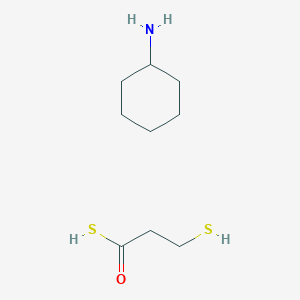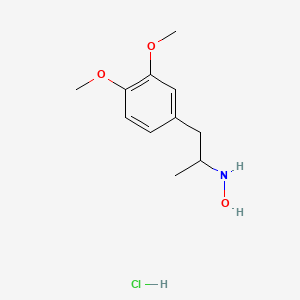
dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride: is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a dimethoxyphenyl group and a hydroxyaminopropane moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride is used as a precursor for the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of phenyl derivatives on biological systems. It is often employed in experiments to investigate the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its effects on various biological pathways and its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique chemical properties make it valuable for the synthesis of high-value products.
Mécanisme D'action
The mechanism of action of dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- dl-1-(3,4-Methylenedioxyphenyl)-2-hydroxyaminopropane hydrochloride
- dl-1-(3,4-Dimethoxyphenyl)-2-methylaminopropane hydrochloride
Comparison: dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
91340-74-8 |
|---|---|
Formule moléculaire |
C11H18ClNO3 |
Poids moléculaire |
247.72 g/mol |
Nom IUPAC |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-8(12-13)6-9-4-5-10(14-2)11(7-9)15-3;/h4-5,7-8,12-13H,6H2,1-3H3;1H |
Clé InChI |
YEHPXULAQIKIGM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)OC)OC)NO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


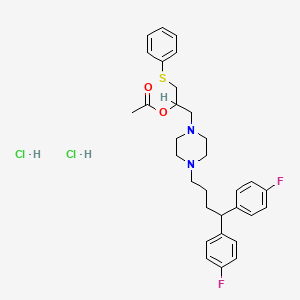

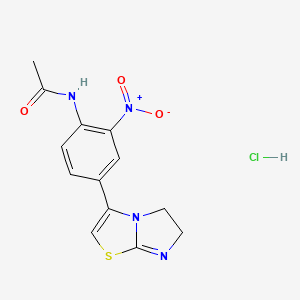
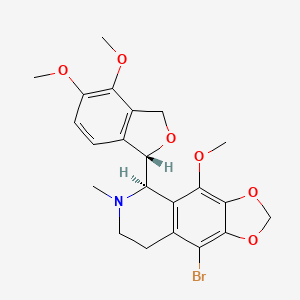

![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)


